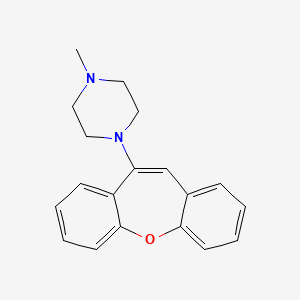
Piperazine, 1-dibenz(b,f)oxepin-10-yl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine is a compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are characterized by a heterocyclic seven-membered oxepine ring with one double bond and an oxygen heteroatom, along with benzene rings attached at specific positions
Preparation Methods
The synthesis of 1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine can be achieved through various synthetic routes. One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers, which are then subjected to an intramolecular McMurry reaction using TiCl4/Zn in THF to yield the dibenzo[b,f]oxepin scaffold . This method is efficient and provides good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific reaction but often involve solvents like THF or ethanol and controlled temperatures.
Major Products: The major products formed depend on the specific reaction but can include oxidized or reduced derivatives, substituted aromatic compounds, and other functionalized derivatives
Scientific Research Applications
1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine involves its interaction with specific molecular targets and pathways. For example, it may act as a microtubule inhibitor by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on neurotransmitter receptors and ion channels are also of interest in the context of its potential therapeutic applications .
Comparison with Similar Compounds
1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine: This compound has a similar dibenzo[b,f]oxepine scaffold but with an additional nitrogen atom in the ring.
Dibenzo[b,f]oxepine: The parent compound without the piperazine moiety.
Biphenylmethoxydibenzo[b,f]oxepine: A derivative with a biphenylmethoxy group, studied for its potential as a microtubule inhibitor.
The uniqueness of 1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine lies in its specific structural features and the presence of the piperazine moiety, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
22012-06-2 |
|---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-benzo[b][1]benzoxepin-5-yl-4-methylpiperazine |
InChI |
InChI=1S/C19H20N2O/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,14H,10-13H2,1H3 |
InChI Key |
ZCCUIFWJESTQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=CC=CC=C42 |
Key on ui other cas no. |
22012-06-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















